Predicted Lipophilicity (LogP) of (2-Phenoxybenzyl)hydrazine vs. Phenylhydrazine – Implications for Membrane Permeability and Compound Selection
The predicted octanol–water partition coefficient (LogP) for (2-Phenoxybenzyl)hydrazine is 2.4422 (ChemAxon/SwissADME prediction) . By contrast, the parent compound phenylhydrazine exhibits a predicted LogP of 0.95 (ALOGPS) to 1.36 (ChemAxon) [1]. This represents a difference of ΔLogP = 1.08–1.47 log units, corresponding to an estimated 12- to 30-fold increase in lipophilicity. Such a shift is large enough to alter membrane permeability, plasma protein binding, and apparent solubility in cell-based assays.
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.4422 |
| Comparator Or Baseline | Phenylhydrazine: LogP = 0.95 (ALOGPS) to 1.36 (ChemAxon) |
| Quantified Difference | ΔLogP = 1.08–1.47 units (approximately 12×–30× higher lipophilicity) |
| Conditions | Predicted LogP using ChemAxon and ALOGPS algorithms as reported in vendor and database entries; not experimentally measured |
Why This Matters
For intracellular target engagement or CNS-penetrant probe design, the substantially higher LogP of (2-Phenoxybenzyl)hydrazine may provide a permeability advantage over simple phenylhydrazine, guiding building-block selection in early-stage medicinal chemistry.
- [1] FoodB (FooDB). Showing Compound Phenylhydrazine (FDB005892) – ALOGPS logP 0.95; ChemAxon logP 1.36. http://www.foodb.ca/compounds/FDB005892 (accessed 2010-04-08). View Source
